molecular formula C9H12N2O4 B11787276 Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate

Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate

Cat. No.: B11787276
M. Wt: 212.20 g/mol
InChI Key: XTSNEMCCNLZBTP-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate is an organic compound that features a pyrimidine ring attached to a propanoate moiety with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate typically involves the reaction of pyrimidine derivatives with ethyl 2,3-dihydroxypropanoate under specific conditions. One common method involves the use of lithium hexamethyldisilazane in tetrahydrofuran at low temperatures, followed by Claisen condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate is unique due to the presence of both hydroxyl groups and the pyrimidine ring, which confer specific reactivity and potential biological activities not found in other similar compounds.

Biological Activity

Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article presents a detailed overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring and two hydroxyl groups attached to a propanoate moiety. Its molecular formula contributes to its unique properties, which may enhance its biological activity. The presence of the pyrimidine ring is particularly noteworthy because pyrimidines are integral in nucleic acid metabolism and have been recognized for their therapeutic potential in various diseases.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds containing pyrimidine structures often exhibit significant pharmacological effects, including:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to reduced cellular proliferation, making it a target for cancer therapies .
  • Antimicrobial Properties : Some derivatives of pyrimidine compounds have shown activity against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Certain studies have indicated that pyrimidine derivatives can modulate inflammatory pathways, which could be beneficial in treating autoimmune diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Combining appropriate aldehydes or ketones with pyrimidine derivatives under acidic conditions.
  • Reduction Reactions : Utilizing reducing agents to convert corresponding carbonyl compounds into alcohols, thus yielding the desired dihydroxy structure.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine-containing compounds:

Compound NameStructure FeatureUnique Aspect
Ethyl 4-pyrimidinecarboxylatePyrimidine ring with carboxylic acidUsed as an intermediate in drug synthesis
5-FluorouracilFluorinated pyrimidineAnticancer agent
CytarabineNucleoside analogTreatment for leukemia
Pyridoxal phosphatePyridine derivativeEssential coenzyme in metabolism

This table illustrates how this compound's hydroxyl groups may confer distinct properties compared to these analogs.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • In Vitro Studies : Laboratory tests have shown that this compound exhibits moderate inhibitory activity against DHFR, suggesting its potential as an anticancer agent .
  • Toxicological Assessments : Preliminary toxicity studies indicate that the compound has a favorable safety profile, but comprehensive investigations are necessary to confirm its therapeutic index.
  • Mechanism of Action : The interaction of the compound with DHFR has been characterized through enzyme kinetics studies, demonstrating competitive inhibition characteristics .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 2,3-dihydroxy-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C9H12N2O4/c1-2-15-9(14)8(13)7(12)6-3-10-5-11-4-6/h3-5,7-8,12-13H,2H2,1H3

InChI Key

XTSNEMCCNLZBTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CN=CN=C1)O)O

Origin of Product

United States

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